3-Fluoro-5-nitrobenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of fluorinated benzonitriles, including compounds similar to 3-fluoro-5-nitrobenzonitrile, involves multiple steps, such as nitrification, diazotization, fluorination, reductive, and oxidation reactions. These processes are critical for the production of new pesticides and other applications (L. Min, 2006). Another study highlights the synthesis of 2-bromo-3-fluorobenzonitrile through bromodeboronation of 2-cyano-6-fluorophenylboronic acid, showcasing the versatility of fluorinated nitrobenzonitriles in chemical synthesis (Ronald H. Szumigala et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds related to this compound, such as 5-fluoro-2-methylbenzonitrile, has been explored using Density Functional Theory (DFT). Geometrical parameters (bond length, bond angle, and dihedral angle) predict molecular stability and electronic properties. Vibrational spectra and Non-Linear Optical (NLO) properties have also been analyzed, demonstrating the compound's potential for various applications (Arockiasamy Ajaypraveenkumar et al., 2017).
Chemical Reactions and Properties
Fluorinated nitrobenzonitriles undergo various chemical reactions, including cycloaddition, which is used to incorporate fluorine atoms and fluoroalkyl groups into pyrazole cores. This demonstrates their versatility in synthesizing drug-like molecules with potential inhibitory activities against specific enzymes (Nan Zhang et al., 2023).
Physical Properties Analysis
The physical properties of fluorinated benzonitriles, such as 5-fluoro-2-methylbenzonitrile, are often studied through vibrational spectroscopy and thermodynamical analysis. These studies provide insights into the molecule's stability, potential energy, and suitability for specific applications (Arockiasamy Ajaypraveenkumar et al., 2017).
Chemical Properties Analysis
Investigations into the electron-withdrawing effects of nitro and fluorine substituents on the benzonitrile backbone reveal significant impacts on molecular structure and reactivity. Such analyses are crucial for understanding how these substituents influence the chemical behavior of compounds like this compound (J. B. Graneek et al., 2018).
Safety and Hazards
3-Fluoro-5-nitrobenzonitrile is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
This compound is a benzene derivative with a fluorine, a nitrile, and a nitro electron withdrawing groups . It’s often used as a building block in chemical synthesis , suggesting it may interact with a variety of molecular targets depending on the specific context of its use.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-5-nitrobenzonitrile . Factors such as pH, temperature, and the presence of other reactive substances could potentially affect its reactivity and stability.
properties
IUPAC Name |
3-fluoro-5-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVDTRGEVKDJOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374629 | |
Record name | 3-fluoro-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
110882-60-5 | |
Record name | 3-fluoro-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-5-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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